molecular formula C9H15N5O B1462650 1-(4-aminopiperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one CAS No. 1154263-78-1

1-(4-aminopiperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Cat. No. B1462650
M. Wt: 209.25 g/mol
InChI Key: SIVUWKXPYKRXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-aminopiperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, also known as 4-Aminopiperidine-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, is an organic compound and a member of the piperidine family of compounds. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is a versatile molecule with a wide range of applications, including the synthesis of compounds with anti-tumor, anti-inflammatory, and antifungal activities.

Scientific Research Applications

Synthesis and Antiviral Activity

Compounds containing the 1,2,4-triazole moiety have been synthesized for their potential antiviral activities. For instance, derivatives were evaluated against COVID-19 main protease through structure-guided virtual screening approaches, showing good docking scores, which suggests these compounds could hinder the virus's ability to replicate (Rashdan et al., 2021).

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated the antimicrobial and antifungal activities of compounds containing triazole and related heterocyclic structures. For example, 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethane derivatives displayed significant activity against bacteria and fungi, comparing favorably with standard drugs (Haggam, 2016). This suggests a promising avenue for developing new antimicrobial agents.

properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c10-8-1-3-13(4-2-8)9(15)5-14-7-11-6-12-14/h6-8H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVUWKXPYKRXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-aminopiperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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